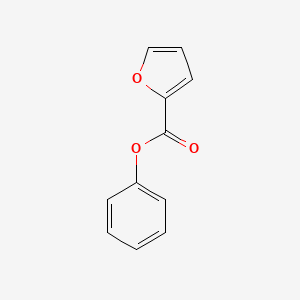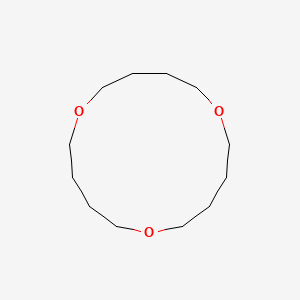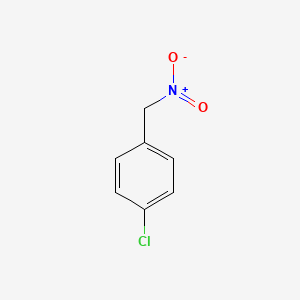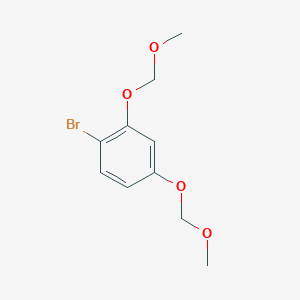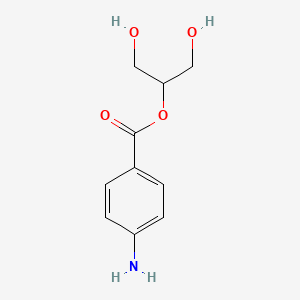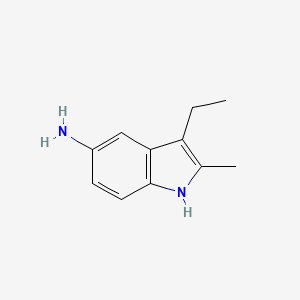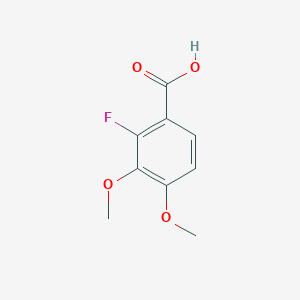
Uridine, 5,6-dihydro-
説明
Uridine, 5,6-dihydro- is a pyrimidine nucleoside . It is a product of the reduction of uridine (U), and can be further modified to 5-methyldihydrouridine (m5D) . It is commonly present in the tRNA from Bacteria, Eukaryota, and some Archaea .
Synthesis Analysis
Dihydrouridine (D; 5,6-dihydro-uridine) is generated post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts . The reaction is carried out by dihydrouridine synthases (DUS). DUS constitute a conserved family of enzymes encoded by the orthologous gene family COG0042 .Molecular Structure Analysis
The molecular formula of Uridine, 5,6-dihydro- is C9H14N2O6 . The molecular weight is 246.2173 . The IUPAC Standard InChI is InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m0/s1 .科学的研究の応用
Photohydration in RNA Bacteriophages
Uridine photohydrates, including 6-hydroxy-5,6-dihydrouridine, are major products formed upon irradiating the RNA bacteriophage R17 with ultraviolet light. This process suppresses dimerization, indicating that RNA inside the phage is in a rigid conformation. Uridine photohydrates represent a significant part of the lethal damage caused by ultraviolet light in bacteriophage R17 (Remsen, Miller & Cerutti, 1970).
Hydrolysis Mechanism of Uridine
5,6-Dihydrouridine (Urd-H2O) is involved in the acid-catalyzed hydrolysis of uridine to uracil. The kinetics of this reaction suggest that Urd-H2O or an intermediate in the pathway from Urd to Urd-H2O is responsible for the hydrolysis of the N-glycosidic bond of Urd. This study helps to understand the chemical pathways and reactions involving uridine and its derivatives (Prior & Santi, 1984).
Effect of 5-Halogenation on Uridine
5-Halogenation of uracil in uridine analogues affects the structures and glycosidic bond stabilities of protonated uridine. Experiments suggest that the extent of protonation-induced tautomerization is suppressed as the halogen substituent's size increases, enhancing glycosidic bond stability (Mikawy et al., 2022).
Biochemistry of Uridine in Plasma
Uridine in plasma plays a crucial role in the synthesis of RNA, glycogen, and biomembranes. Its biological effects vary across different organs and clinical situations, influencing its plasma concentration and, consequently, its bioavailability and biological actions (Yamamoto et al., 2011).
Synthesis of Dihydrouracil Analogs
Dihydrouracil, a key intermediate in uracil catabolism, has led to the development of novel synthetic methods for dihydrouracils. These methods, under mild conditions, have yielded a range of dihydrouracils, contributing to the study and application of uridine and its derivatives (Bukhari et al., 2022).
作用機序
Uridine plays a pivotal role in various biological processes. In addition to nucleic acid synthesis, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .
特性
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTBLXKRQACLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313719, DTXSID20860229 | |
| Record name | Uridine, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentofuranosyl-1,3-diazinane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30100-83-5 | |
| Record name | NSC275645 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uridine, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



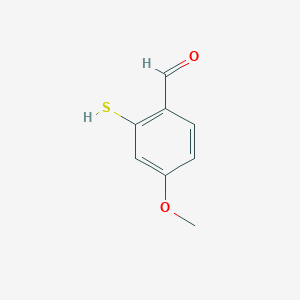
![4-[1-Methoxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B3050889.png)
